molecular formula C6H16ClN B7817649 3,3-Dimethylbutylazanium;chloride

3,3-Dimethylbutylazanium;chloride

Cat. No.: B7817649
M. Wt: 137.65 g/mol
InChI Key: CWISRCWPFJNOGM-UHFFFAOYSA-N
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Description

3,3-Dimethylbutylazanium; chloride is a quaternary ammonium salt characterized by a central nitrogen atom bonded to four alkyl/aryl groups and a chloride counterion. While specific data on this compound are absent in the provided evidence, its structure can be inferred from analogous compounds. Quaternary ammonium salts (QAS) generally exhibit high solubility in polar solvents, thermal stability, and applications in surfactants, biocides, or ionic liquids .

Properties

IUPAC Name

3,3-dimethylbutylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-6(2,3)4-5-7;/h4-5,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWISRCWPFJNOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Benzyl-heptadecyl-dimethylazanium chloride (CAS 16576-98-0)
  • Structure : A long-chain QAS with benzyl and heptadecyl substituents.
  • Applications : Likely used as a surfactant or biocide due to its amphiphilic structure.
  • Safety : Classified as hazardous, requiring precautions during handling (e.g., use of PPE) .
(b) 3,3-Dinitroazetidinium chloride (DNAZ)
  • Structure : Features a strained azetidine ring with two nitro groups, enhancing its energetic properties.
  • Crystallography : Planar azetidine ring (mean deviation: 0.0569 Å) with N–H⋯Cl and C–H⋯O interactions stabilizing the lattice .
  • Applications : Derivative of 1,3,3-trinitroazetidine (TNAZ), used in solid propellants and explosives due to high oxygen balance .
(c) 3,3-Dimethylbutyryl Chloride (CAS 7065-46-5)
  • Structure : Acyl chloride with a branched alkyl chain (C6H11ClO).
  • Applications : Key intermediate in pharmaceuticals (e.g., amoxicillin, cephalosporins) and agrochemicals .
  • Properties : Liquid at room temperature (bp 132°C), purity ≥99%, and highly reactive due to the labile Cl group .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Features Applications Safety/Handling
3,3-Dimethylbutylazanium; chloride (Inferred) C6H16NCl 137.65 Quaternary ammonium salt Surfactants, biocides (hypothetical) Likely corrosive; requires PPE
Benzyl-heptadecyl-dimethylazanium chloride C26H46NCl 408.10 Long-chain QAS Surfactants, biocides Hazardous; consult SDS
3,3-Dinitroazetidinium chloride C3H6N3O4Cl 183.56 Energetic nitro groups Explosives, propellants Requires specialized handling
3,3-Dimethylbutyryl chloride C6H11ClO 134.60 Reactive acyl chloride Pharmaceuticals, agrochemicals Corrosive; UN 2920

Key Differences and Implications

Reactivity :

  • 3,3-Dimethylbutyryl chloride reacts readily with nucleophiles (e.g., amines, alcohols) to form amides/esters, critical in drug synthesis .
  • DNAZ ’s nitro groups confer explosive properties, unlike the inert chloride in QAS compounds .

Thermal Stability :

  • QAS like benzyl-heptadecyl-dimethylazanium chloride are thermally stable up to decomposition points (>200°C), whereas DNAZ decomposes exothermally at lower temperatures due to nitro groups .

Toxicity :

  • QAS compounds may cause skin/eye irritation, while acyl chlorides like 3,3-dimethylbutyryl chloride are highly corrosive .

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